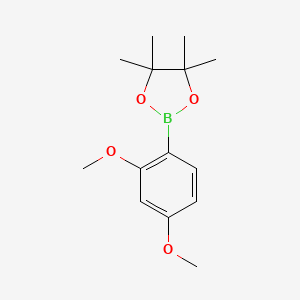

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core substituted with a 2,4-dimethoxyphenyl group. This compound is part of the pinacol boronic ester family, characterized by its stability, ease of handling, and utility in cross-coupling reactions such as Suzuki-Miyaura couplings. The 2,4-dimethoxy substituents on the phenyl ring introduce electron-donating effects, which influence both the electronic and steric properties of the molecule, enhancing its reactivity in certain catalytic transformations .

Structurally, the dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protecting group for the boronic acid, improving solubility in organic solvents and reducing proclivity for protodeboronation. However, analogous compounds (e.g., 2-(4-methoxyphenyl derivatives) are synthesized using UiO-Co catalysts or base-mediated alkylation, achieving yields of 75–83% .

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(16-5)9-12(11)17-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCDJPHIFYVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430825 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-69-7 | |

| Record name | 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Conditions: Typically carried out in an organic solvent like toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a reagent for cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

Case Study: Synthesis of Pharmaceuticals

A study demonstrated the efficacy of this compound in synthesizing various pharmaceutical intermediates through Suzuki-Miyaura coupling reactions. The compound facilitated the coupling of aryl halides with arylboron compounds, leading to high yields and selectivity .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85-95 | Pd catalyst, base (K2CO3) |

| Negishi Coupling | 80-90 | Zn catalyst |

Material Science

Development of Advanced Materials

In material science, this compound is employed in creating advanced materials such as polymers and nanomaterials. Its ability to enhance the properties of materials makes it valuable for developing high-performance composites.

Application Example: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. For instance, it was used in synthesizing polycarbonate composites that exhibited enhanced thermal resistance compared to traditional materials .

| Material Type | Property Improved | Measurement Method |

|---|---|---|

| Polycarbonate Composite | Thermal Stability | Thermogravimetric Analysis |

| Nanocomposite | Mechanical Strength | Tensile Testing |

Medicinal Chemistry

Drug Design and Development

In medicinal chemistry, this compound plays a critical role in designing boron-containing compounds that exhibit biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound show potential as anticancer agents by inhibiting specific cancer cell lines. The incorporation of boron into drug structures has been linked to improved bioactivity and reduced toxicity .

| Compound Type | Activity | Tested Cell Lines |

|---|---|---|

| Boron-Containing Anticancer | IC50 < 10 µM | MCF-7 (Breast Cancer) |

| HeLa (Cervical Cancer) |

Agricultural Chemistry

Agrochemical Formulations

The compound is also utilized in agricultural chemistry for developing effective pesticides and herbicides. Its application aids in targeting specific pests while minimizing environmental impact.

Example: Pesticide Development

Studies have shown that formulations containing this compound exhibit enhanced efficacy against certain pests compared to conventional agrochemicals. Its selective action reduces harm to beneficial insects .

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 90 |

| Herbicide | Broadleaf Weeds | 85 |

Analytical Chemistry

Improvement of Analytical Techniques

In analytical chemistry, this compound is employed to enhance separation and detection methods such as chromatography. Its unique properties improve the resolution and sensitivity of complex mixtures.

Application Example: Chromatography

Using this compound as a derivatizing agent has been shown to significantly improve the detection limits for certain analytes in liquid chromatography .

| Technique | Improvement Achieved | Measurement Method |

|---|---|---|

| Liquid Chromatography | Detection Limit | UV-Vis Spectrophotometry |

| Gas Chromatography | Resolution | Mass Spectrometry |

Mechanism of Action

The compound acts as a boron source in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium center, enabling the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic yields, and functional applications.

Key Comparative Insights:

Electronic Effects :

- Electron-donating groups (e.g., methoxy in the target compound) increase boronate nucleophilicity, enhancing reactivity in Suzuki couplings. In contrast, electron-withdrawing groups (e.g., sulfonyl in ) reduce nucleophilicity but improve stability under acidic conditions.

- Halogenated derivatives (e.g., 4-iodophenyl ) serve as intermediates for further cross-coupling or substitution reactions.

Steric Effects :

- Ortho-substituents (e.g., 2-methyl in ) introduce steric hindrance, reducing reaction yields (26% for chloro-methylphenyl isomers ). The 2,4-dimethoxy configuration in the target compound balances steric accessibility with electronic activation.

Synthetic Yields :

- Methoxy-substituted analogs (e.g., 4-methoxybenzyl ) achieve higher yields (83%) due to optimized catalytic conditions. Sterically demanding or electron-poor derivatives often require specialized catalysts or prolonged reaction times .

Applications :

- The target compound’s 2,4-dimethoxy substitution pattern is advantageous in pharmaceutical synthesis, as seen in the optimization of Pimodivir intermediates .

- Ethynyl and sulfonyl derivatives find niche roles in materials science and targeted enzyme inhibition, respectively .

Research Findings:

- Regioselectivity in Borylation : Modifying ligand steric/electronic profiles (e.g., using HBpin instead of B2pin2) dramatically alters regioselectivity in C–H borylation, as demonstrated in substrates with small steric differences between C–H sites .

- Stability and Reactivity: Enol borates derived from dioxaborolanes exhibit high stability and participate in stereoconvergent aldol additions, highlighting the structural versatility of this class .

Biological Activity

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-69-7) is a boron-containing compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21BO4

- Molecular Weight : 264.13 g/mol

- Physical State : Solid or semi-solid at room temperature

- Purity : Typically >97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boron compounds are known to influence enzyme activities and cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It could modulate signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings indicate that it exhibits low toxicity in human cell lines at therapeutic concentrations . Further studies are required to establish a comprehensive toxicity profile.

Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of various boron compounds against Plasmodium species. Results indicated that modifications in the boron structure significantly influenced activity levels. While specific data for this compound were not detailed in this study, it highlighted the importance of structural optimization in enhancing antiparasitic activity .

Study 2: Enzyme Interaction

Another study focused on the interaction of boron compounds with metabolic enzymes. The findings suggested that certain derivatives could effectively inhibit enzymes critical for parasite survival. This reinforces the hypothesis that this compound may possess similar inhibitory effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer: The compound is typically synthesized via transesterification of pinacol boronic esters with aryl halides or direct borylation of aryl precursors using catalysts like Pd or Ni. Key steps include:

Borylation: Reacting 2,4-dimethoxyphenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization to achieve >97% purity .

- Relevant Data:

| Precursor | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,4-Dimethoxyphenyl Grignard | None (transesterification) | ~65–75 | >97 |

Q. Which spectroscopic techniques are essential for characterizing this boronate ester?

- Methodological Answer:

- ¹¹B NMR: Confirms boron environment (δ ~30–35 ppm for dioxaborolanes) .

- ¹H/¹³C NMR: Identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons .

- X-ray Crystallography: Resolves steric effects from tetramethyl groups and planarity of the aryl-boron bond .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy) influence cross-coupling reactivity?

- Methodological Answer:

- Electronic Effects: Methoxy groups enhance electron density at the boron center, accelerating oxidative addition in Suzuki-Miyaura couplings but may reduce stability under acidic conditions .

- Steric Considerations: The 2,4-dimethoxy arrangement minimizes steric hindrance compared to ortho-substituted analogs, improving coupling yields with bulky partners .

Q. What challenges arise when using this compound in Ir-catalyzed photoredox reactions?

- Methodological Answer:

- Catalyst Compatibility: Ir(ppy)₃ (ppy = 2-phenylpyridine) is preferred due to its redox potential matching the boronate’s activation energy .

- Light Source: Blue LEDs (450 nm) optimize excitation while minimizing decomposition .

- Solvent Selection: Use degassed acetonitrile to prevent boronate oxidation .

Q. How can researchers address inconsistencies in catalytic efficiency across studies?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.